molecular formula C20H22N2O6 B10856709 Osivelotor CAS No. 2417955-18-9

Osivelotor

Cat. No.: B10856709
CAS No.: 2417955-18-9
M. Wt: 386.4 g/mol
InChI Key: NIWBSQAKKNNWBT-AWEZNQCLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of osivelotor involves multiple steps, starting with the preparation of the core benzaldehyde structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

Osivelotor undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .

Scientific Research Applications

Osivelotor has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Osivelotor

This compound is unique in its ability to stabilize hemoglobin in its oxygenated state, offering a targeted approach to preventing hemoglobin polymerization. This targeted mechanism allows for greater therapeutic efficacy at lower doses compared to other treatments .

Properties

CAS No.

2417955-18-9

Molecular Formula

C20H22N2O6

Molecular Weight

386.4 g/mol

IUPAC Name

2-hydroxy-6-[[(3S)-4-[2-(2-hydroxyethyl)pyridine-3-carbonyl]morpholin-3-yl]methoxy]benzaldehyde

InChI

InChI=1S/C20H22N2O6/c23-9-6-17-15(3-2-7-21-17)20(26)22-8-10-27-12-14(22)13-28-19-5-1-4-18(25)16(19)11-24/h1-5,7,11,14,23,25H,6,8-10,12-13H2/t14-/m0/s1

InChI Key

NIWBSQAKKNNWBT-AWEZNQCLSA-N

Isomeric SMILES

C1COC[C@H](N1C(=O)C2=C(N=CC=C2)CCO)COC3=CC=CC(=C3C=O)O

Canonical SMILES

C1COCC(N1C(=O)C2=C(N=CC=C2)CCO)COC3=CC=CC(=C3C=O)O

Origin of Product

United States

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